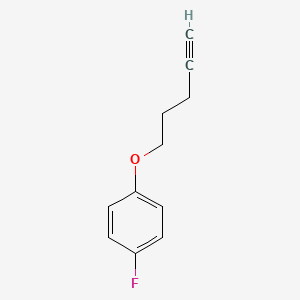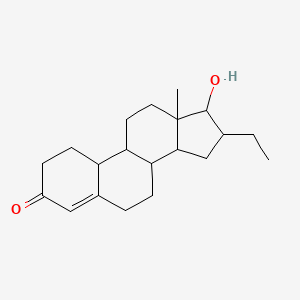![molecular formula C8H5BrOS B8536887 6-Bromobenzo[b]thiophen-7-ol](/img/structure/B8536887.png)
6-Bromobenzo[b]thiophen-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromobenzo[b]thiophen-7-ol is an organosulfur compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[b]thiophen-7-ol can be achieved through several methods. One common approach involves the bromination of benzothiophene followed by hydroxylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromobenzo[b]thiophen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzothiophene.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 6-Bromo-benzothiophen-7-one.
Reduction: Formation of benzothiophen-7-ol.
Substitution: Formation of 6-Amino-benzothiophen-7-ol or 6-Nitro-benzothiophen-7-ol.
Aplicaciones Científicas De Investigación
6-Bromobenzo[b]thiophen-7-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromobenzo[b]thiophen-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Benzothiophene: The parent compound without any substituents.
6-Bromo-benzothiophene: Lacks the hydroxyl group at the 7th position.
7-Hydroxy-benzothiophene: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromobenzo[b]thiophen-7-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Propiedades
Fórmula molecular |
C8H5BrOS |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
6-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,10H |
Clave InChI |
CLPITSSRNFUREJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=CS2)O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
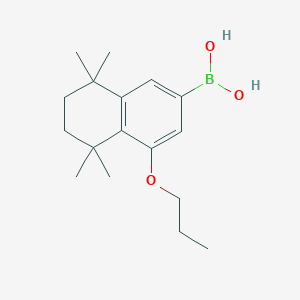
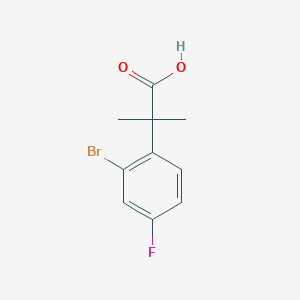
![2-(Methylsulfonyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8536813.png)
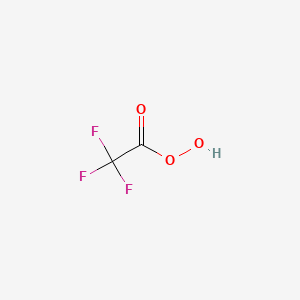
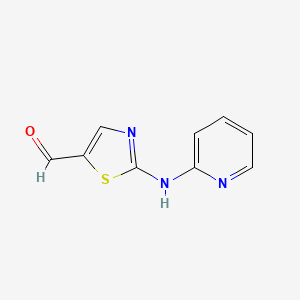
![(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-chlorobutan-2-one](/img/structure/B8536849.png)
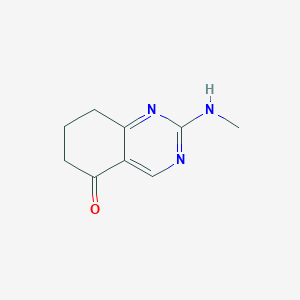
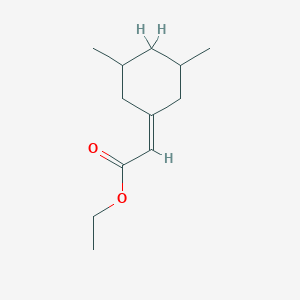
![3-(3,5-Dimethoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8536880.png)
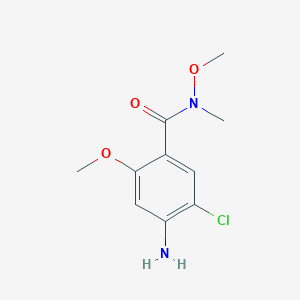
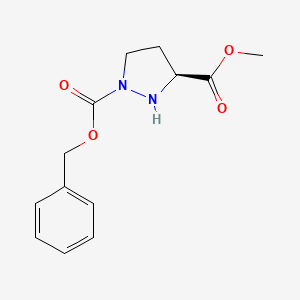
![Acetamide,n-[2-(3-methyl-2-phenyl-1h-pyrrol-1-yl)ethyl]-](/img/structure/B8536890.png)
